molecular formula C₁₀H₁₃NO₂ B1144903 N-Acetoxy-2,6-dimethylaniline CAS No. 336784-29-3

N-Acetoxy-2,6-dimethylaniline

Cat. No.: B1144903
CAS No.: 336784-29-3
M. Wt: 179.22
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Description

N-Acetoxy-2,6-dimethylaniline is a specialized research compound of significant interest in toxicology and metabolic studies. It is understood to be a key esterified metabolite in the metabolic activation pathway of 2,6-dimethylaniline (2,6-xylidine) . Scientific literature on its immediate precursor, N-hydroxy-2,6-dimethylaniline (N-OH-2,6-DMA), indicates that these metabolites are critically important for investigating the mechanisms of genotoxicity in cultured mammalian cells . Research suggests that compounds in this metabolic pathway require enzymatic activation by cytochrome P450 1A2 (CYP1A2) and subsequent esterification by phase II enzymes like N-acetyltransferase (NAT2) to exert their full genotoxic potential . Studies in Chinese Hamster Ovary (CHO) cell models have shown that exposure to N-OH-2,6-DMA leads to increased cytotoxicity, DNA strand breaks (as measured by the comet assay), and a dose-dependent rise in mutant fractions at specific gene loci . The primary mechanism of action is linked to the intracellular generation of reactive oxygen species (ROS), leading to oxidative stress and genetic damage, rather than solely through the formation of traditional DNA adducts . This makes this compound a vital tool for researchers elucidating the metabolic activation, DNA damage response, and redox cycling properties of monocyclic aromatic amines. It is strictly for use in laboratory research to advance the understanding of chemical carcinogenesis and genetic toxicology. This product is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

336784-29-3

Molecular Formula

C₁₀H₁₃NO₂

Molecular Weight

179.22

Synonyms

N-(acetyloxy)-2,6-dimethylbenzenamine;  O-Acetyl N-(2,6-Dimethylphenyl)hydroxylamine; 

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of N Acetoxy 2,6 Dimethylaniline

Synthesis of N-Hydroxy-2,6-dimethylaniline (N-OH-2,6-DMA) Precursors

The critical intermediate, N-Hydroxy-2,6-dimethylaniline, also known as N-(2,6-dimethylphenyl)hydroxylamine (DMHA), can be synthesized via two primary routes: the chemical reduction of 2,6-dimethylnitrobenzene or the enzymatic N-hydroxylation of 2,6-dimethylaniline (B139824).

A common chemical pathway to obtain N-hydroxy arylamines involves the partial reduction of the corresponding nitro-aromatic compound. For the synthesis of N-OH-2,6-DMA, the starting material is 2,6-dimethylnitrobenzene. Complete reduction of this precursor, for instance using reagents like stannous chloride (SnCl₂) in hydrochloric acid, yields 2,6-dimethylaniline. gravitywaves.comchegg.com However, to obtain the N-hydroxy intermediate, milder reducing conditions are necessary to prevent reduction to the amine.

One established method for this selective reduction is the use of zinc dust in the presence of ammonium (B1175870) chloride. This reagent combination allows for the controlled reduction of the nitro group to a hydroxylamine (B1172632). The reaction for the synthesis of N-(2,6-dimethylphenyl)hydroxylamine from 2,6-dimethylnitrobenzene has been documented as a viable synthetic procedure.

In biological systems, N-OH-2,6-DMA is formed via the metabolic oxidation of 2,6-dimethylaniline (2,6-DMA). acs.org This biotransformation is primarily mediated by monooxygenase enzyme systems, which play a crucial role in the metabolism of xenobiotics. nih.gov The two main enzyme families involved in such reactions are Cytochrome P450s and Flavin-Containing Monooxygenases.

The Cytochrome P450 (CYP) superfamily of enzymes are primary catalysts for the N-hydroxylation of arylamines. nih.gov In the case of 2,6-dimethylaniline, in vitro studies using human liver microsomes and recombinant human P450 enzymes have identified a specific isoform responsible for its N-hydroxylation. Research has demonstrated that CYP2A6 is the major P450 enzyme that catalyzes the conversion of 2,6-dimethylaniline to N-OH-2,6-DMA. acs.orgacs.org Other isoforms, such as CYP2E1, are more involved in the para-hydroxylation of the aromatic ring to produce 4-amino-3,5-dimethylphenol (B131400) (DMAP). acs.org

The general mechanism for CYP-mediated hydroxylation involves the activation of molecular oxygen. The process can be described as a "radical rebound mechanism," where the enzyme's heme iron center abstracts a hydrogen atom from the amine nitrogen, followed by the "rebound" of a hydroxyl radical to form the N-hydroxy product. gsartor.org For primary arylamines, this process leads to the formation of potentially toxic hydroxylated metabolites. nih.gov

Table 1: Key Enzymes in the Metabolism of 2,6-Dimethylaniline
EnzymeReaction CatalyzedPrimary Product
Cytochrome P450 2A6 (CYP2A6)N-hydroxylationN-Hydroxy-2,6-dimethylaniline (N-OH-2,6-DMA)
Cytochrome P450 2E1 (CYP2E1)para-hydroxylation4-amino-3,5-dimethylphenol (DMAP)

Flavin-containing monooxygenases (FMOs) are another class of enzymes that catalyze the oxygenation of various nitrogen- and sulfur-containing compounds. nih.govnih.gov FMOs function as a complementary system to CYPs in the metabolism of nucleophilic heteroatom-containing chemicals and drugs. nih.gov The catalytic cycle of FMO involves the formation of a stable C4a-peroxyflavin intermediate, which then reacts with a suitable nucleophilic substrate to transfer an oxygen atom. nih.gov While FMOs are known to N-oxygenate a wide array of substrates, the primary documented enzymatic pathway for the N-hydroxylation of 2,6-dimethylaniline specifically points to the action of Cytochrome P450, particularly CYP2A6. acs.orgacs.org Current research literature does not highlight a significant contribution from FMOs in this specific biotransformation.

Enzymatic N-Hydroxylation of 2,6-Dimethylaniline

O-Acetylation Reactions for N-Acetoxy-2,6-dimethylaniline Generation

The final step in the formation of this compound is the O-acetylation of the N-OH-2,6-DMA precursor. This involves the transfer of an acetyl group to the oxygen atom of the hydroxylamine moiety. This transformation can be accomplished through various chemical derivatization techniques.

The conversion of an N-hydroxyarylamine to an N-acetoxyarylamine is a standard acetylation reaction. This can be achieved using common acetylating agents. learncbse.in In a laboratory setting, reagents such as acetic anhydride (B1165640) or acetyl chloride are effective for this purpose. These highly reactive compounds readily react with the hydroxyl group of N-OH-2,6-DMA to form the N-acetoxy ester and a corresponding byproduct (acetic acid or hydrochloric acid, respectively). The reaction is typically performed in an appropriate solvent, and often in the presence of a mild base to neutralize the acidic byproduct. For example, the acylation of 2,6-dimethylaniline with chloroacetyl chloride is a well-established reaction in the synthesis of related compounds, demonstrating the reactivity of the amine functional group towards acyl chlorides. umass.edu A similar principle applies to the O-acetylation of the N-hydroxy derivative.

Enzymatic Esterification Mechanisms (e.g., N-Acetyltransferase Activity)

The formation of this compound in biological systems is a multi-step process involving metabolic activation of the parent compound, 2,6-dimethylaniline. The initial and critical step is the N-oxidation (or N-hydroxylation) of 2,6-dimethylaniline to form N-hydroxy-2,6-dimethylaniline. This reaction is primarily catalyzed by cytochrome P450 enzymes, with studies identifying P450 2A6 as the major enzyme responsible for this N-hydroxylation step in human liver microsomes. acs.orgacs.org

The subsequent and final step in the formation of the N-acetoxy ester is the enzymatic esterification of the N-hydroxy metabolite. This bioactivation is catalyzed by N-acetyltransferases (NATs), which are phase II xenobiotic-metabolizing enzymes. Specifically, these enzymes facilitate an O-acetylation reaction, where an acetyl group is transferred from a donor molecule (like acetyl-coenzyme A) to the hydroxyl group of N-hydroxy-2,6-dimethylaniline.

While direct studies on N-hydroxy-2,6-dimethylaniline O-acetylation are specific, the mechanism is well-characterized for other N-hydroxy arylamine metabolites. For instance, recombinant human N-acetyltransferase 2 (NAT2) has been shown to catalyze the O-acetylation of the N-hydroxylated metabolite of 4,4'-methylene bis(2-chloroaniline) (MOCA). nih.gov Genetic variations (polymorphisms) in the NAT2 gene can lead to different enzyme variants (allozymes) with varying catalytic activities. nih.gov Allozymes such as NAT25, NAT26, NAT27, and NAT214 exhibit significantly lower rates of both N-acetylation of the parent arylamine and O-acetylation of its N-hydroxy metabolite compared to the reference (wild-type) NAT2*4 allozyme. nih.gov This enzymatic O-acetylation results in the formation of the unstable N-acetoxy ester, which is a reactive electrophile. The presence of N-hydroxy-2,6-dimethylaniline as a circulating metabolite has been confirmed in humans, indicating the substrate for this enzymatic esterification is readily available in vivo. nih.gov

Table 1: Relative Activity of Human NAT2 Allozymes in Arylamine Metabolism

This table is illustrative, based on data for the arylamine MOCA, demonstrating the principle of how genetic polymorphism affects N-acetoxy ester formation. nih.gov

NAT2 AllozymeParent Arylamine N-acetylation RateN-hydroxy Metabolite O-acetylation RateAcetylator Phenotype
NAT24 High (Reference)High (Reference)Rapid
NAT25 LowLowSlow
NAT26 LowLowSlow
NAT27 LowLowSlow
NAT2*14 LowLowSlow

Isomeric and Structural Analogue Synthesis for Comparative Mechanistic Studies

The synthesis of isomers and structural analogues of this compound is fundamental for research into its reaction mechanisms. By altering the position of the methyl groups on the aniline (B41778) ring, researchers can investigate how steric and electronic effects influence the stability, reactivity, and biological interactions of the resulting N-acetoxy esters.

N-Acetoxy-3,5-dimethylaniline serves as a key isomeric analogue for comparative studies. Its synthesis begins with the preparation of its precursor, 3,5-dimethylaniline (B87155). Several synthetic routes exist for 3,5-dimethylaniline, including the catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime in the gaseous phase over a noble metal catalyst, such as palladium or platinum. google.com Another approach involves the reduction of a corresponding nitroaromatic compound. chemicalbook.com

Once the 3,5-dimethylaniline precursor is obtained, its conversion to the N-acetoxy derivative typically involves a two-step chemical synthesis:

N-Oxidation: The amino group of 3,5-dimethylaniline is oxidized to a hydroxylamino group (-NHOH) to form N-hydroxy-3,5-dimethylaniline. This can be achieved using various oxidizing agents under controlled conditions.

N-Acetylation: The resulting N-hydroxy intermediate is then acetylated at the oxygen atom to yield N-Acetoxy-3,5-dimethylaniline. This esterification is commonly performed using acetylating agents like acetic anhydride or acetyl chloride.

The synthesized N-Acetoxy-3,5-dimethylaniline has been utilized in mechanistic studies, such as identifying the specific DNA adducts it forms, which can then be compared to those formed by the 2,6-isomer. acs.org

The synthesis of other methylated anilines and their corresponding N-acetoxy derivatives provides a broader platform for structure-activity relationship studies. Various dimethylaniline isomers, such as 2,3-, 2,4-, and 2,5-dimethylaniline, can be synthesized through established organic chemistry methods. researchgate.net The general approach for converting these anilines to their N-acetoxy derivatives follows the same two-step oxidation and acetylation pathway described for the 3,5-isomer.

These analogues are crucial for probing the impact of methyl group positioning on the chemical properties of the molecule. For example, the presence of two methyl groups ortho to the amine function in 2,6-dimethylaniline creates significant steric hindrance. This "steric inhibition of resonance" can decrease the delocalization of the nitrogen lone pair electrons into the benzene (B151609) ring, making the exocyclic nitrogen more basic and potentially altering its interaction with metabolizing enzymes. quora.com By synthesizing and studying isomers where this steric hindrance is removed (like in 3,5-dimethylaniline) or altered (as in 2,4-dimethylaniline), researchers can dissect the electronic and steric factors that govern the reactivity of the N-acetoxy metabolite.

Table 2: Precursor Anilines for Comparative Mechanistic Studies

Precursor CompoundCommon Synthetic MethodIsomeric Relationship to 2,6-DMA
3,5-Dimethylaniline Catalytic dehydrogenation of 3,5-dimethyl-cyclohexenone oxime google.comStructural Isomer
2,4-Dimethylaniline Reduction of 2,4-dinitrotolueneStructural Isomer
N,N-Dimethylaniline N-methylation of aniline prepchem.comStructural Analogue
Aniline Reduction of nitrobenzeneParent Compound

Chemical Reactivity and Reaction Mechanisms of N Acetoxy 2,6 Dimethylaniline

N–O Bond Heterolysis and Nitrenium Ion Generation

The primary step in the activation of N-Acetoxy-2,6-dimethylaniline is the cleavage of the nitrogen-oxygen (N–O) bond. This heterolytic cleavage results in the formation of an acetate (B1210297) leaving group and a highly reactive 2,6-dimethylaniline (B139824) nitrenium ion. Arylnitrenium ions are recognized as critical intermediates in the chemical processes initiated by many aromatic amines. researchgate.net The generation of these species is a key step, as they are powerful electrophiles. wikipedia.org For N-acetoxyarylamines, this process is assumed to involve a DN + AN (SN1) type mechanism, where the rate-limiting step is the N–O bond heterolysis to generate the nitrenium ion. macsos.com.au This ion's positive charge can be delocalized onto the aromatic ring, a process facilitated by electron-donating substituents. macsos.com.au

The formation of arylnitrenium ions from their precursors, such as N-hydroxyarylamines, is a thermodynamically varied process. nih.gov Computational studies using semiempirical molecular orbital theory (AM1) have been employed to calculate the energetics of N–O heterolysis for various aromatic amines. researchgate.netnih.gov These calculations reveal that while the initial N-hydroxylation thermodynamics are relatively insensitive to the amine's structure, the energy required for nitrenium ion formation can vary significantly, by up to 35 kcal/mol for polycyclic systems. researchgate.netnih.gov

The stability of the resulting nitrenium ion is a key thermodynamic factor. A direct correlation has been observed between the calculated stability of nitrenium ions and the mutagenic potential of the parent aromatic amines. researchgate.netnih.gov This relationship is often expressed by the equation: log(m) = a ΔΔH + b, where 'm' represents mutagenicity and 'ΔΔH' is the calculated stability of the nitrenium ion. nih.gov While specific kinetic data for the heterolysis of this compound is not detailed in the provided sources, the thermodynamic stability of its corresponding nitrenium ion can be understood in the context of other aniline (B41778) derivatives.

Aniline DerivativeAM1 Value for Nitrenium Ion Stability (kcal/mol)Qualitative Mutagenicity Potential
2-Chloro-4-methylaniline (2C4MA)-5.38High
4-Chloro-2-methylaniline (4C2MA)-4.67High
2-Chloro-4,5-difluoroaniline (2C4,5DFA)8.36Low
4-Trifluoromethylaniline (4-TFMA)16.6Low

This table presents calculated AM1 values as an index of nitrenium ion stability for several aniline derivatives, illustrating the correlation between lower energy values (greater stability) and higher mutagenic potential. researchgate.net Data for this compound is not specified in the source.

The fate of the 2,6-dimethylaniline nitrenium ion, once formed, is highly dependent on its environment. As a potent electrophile, it will react readily with available nucleophiles. The nucleophilicity of the solvent plays a critical role in directing the reaction pathways. In a solution containing nucleophilic solvent molecules, the solvent can act as a trapping agent for the nitrenium ion. macsos.com.auunc.edu This can lead to solvolysis products, where the solvent molecule has added to the nitrenium ion. macsos.com.au This process competes with other potential reactions, such as reaction with other dissolved nucleophiles or intramolecular rearrangement. Therefore, in a highly nucleophilic solvent, the formation of solvent-adducts is expected to be a major pathway, potentially diminishing the yields of products from other reaction routes. The reaction of the nitrenium ion with water, for instance, is a key step in the Bamberger rearrangement. unc.edu

Electrophilic Attack Mechanisms

The 2,6-dimethylaniline nitrenium ion is a powerful electrophile due to the positive charge on the nitrogen atom, which can be delocalized into the aromatic ring. This electronic characteristic drives its reactions with electron-rich species.

Arylnitrenium ions are known to be of biological interest due to their role in DNA damage. wikipedia.org They act as electrophiles that can form covalent adducts with nucleophilic sites on DNA bases. wikipedia.org The reaction of nitrenium ions derived from N-acetoxyarylamines with the guanine (B1146940) base of nucleic acids is a well-documented process. macsos.com.aunih.gov Specifically, these reactions often occur at the C8 position of 2'-deoxyguanosine. macsos.com.au The reaction is characterized as a highly selective trapping of the nitrenium ion. macsos.com.au This reactivity is considered a crucial factor in the carcinogenic potential of the parent compounds. macsos.com.au The 2,6-dimethylaniline nitrenium ion, generated from its N-acetoxy precursor, is expected to exhibit similar reactivity toward nucleophilic centers in solution.

The stability and reactivity of nitrenium ions vary significantly with the structure of the aromatic system. Comparisons between monocyclic arylnitrenium ions, such as that from 2,6-dimethylaniline, and those derived from polycyclic aromatic amines (PAAs) highlight these differences. Computational studies show that the energy required for nitrenium ion formation from N-hydroxy-arylamines differs substantially across various structures. nih.gov For PAAs, the positive charge on the nitrenium ion can be delocalized over a larger π-system, which generally increases its stability compared to simpler aniline-derived ions. However, substituents on the ring also play a crucial role. The stability of these nitrenium ions has been directly linked to the mutagenic and carcinogenic activity of the parent amines. researchgate.netnih.gov Generally, a more stable nitrenium ion is associated with higher biological activity, as a longer lifetime allows for a greater probability of reacting with critical cellular targets like DNA. researchgate.net

Rearrangement Reactions

In the absence of, or in competition with, external nucleophiles, nitrenium ions can undergo intramolecular rearrangement. macsos.com.auacs.org One of the classic reactions thought to proceed via an aryl nitrenium intermediate is the Bamberger rearrangement. wikipedia.orgunc.edu This reaction typically involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to aminophenols. The mechanism involves the formation of a nitrenium ion which is then attacked by water at the para-position of the ring. unc.edu

For other types of nitrenium ions, such as simple alkylnitrenium ions, 1,2-hydride or 1,2-alkyl shifts are common rearrangement pathways, which can occur with little to no energy barrier in the singlet state. acs.org While specific studies on the rearrangement of the 2,6-dimethylaniline nitrenium ion were not found, it is plausible that under appropriate conditions (e.g., non-nucleophilic solvent, acidic catalysis), it could undergo similar rearrangements characteristic of arylnitrenium ions. These reactions could involve the formation of tight ion pairs that undergo internal return to yield rearrangement products, competing with solvent-separated ion pairs that are attacked by external nucleophiles. macsos.com.au

Bamberger Rearrangement Mechanisms

The Bamberger rearrangement is a classic chemical reaction in which N-phenylhydroxylamines, under acidic conditions, rearrange to form 4-aminophenols. wikipedia.orgscribd.com While the reaction is typically described for N-phenylhydroxylamines, the principles apply to this compound, where the acetoxy group functions as a leaving group, facilitating a similar transformation. The core of the mechanism involves the generation of a reactive intermediate that can be attacked by a nucleophile, typically water, at the para position of the aromatic ring. stackexchange.com

The generally accepted mechanism for the Bamberger rearrangement begins with the protonation of the starting compound. wikipedia.org In the case of a N-phenylhydroxylamine, protonation can occur at either the nitrogen or the oxygen atom. While N-protonation is often favored, it is considered an unproductive pathway. wikipedia.orgstackexchange.com O-protonation, however, is productive as it allows for the departure of a water molecule, leading to the formation of a key intermediate: a nitrenium ion. wikipedia.orgscribd.com This highly electrophilic nitrenium ion has several resonance structures that delocalize the positive charge onto the aromatic ring, particularly at the ortho and para positions. stackexchange.com

Recent computational studies using Density Functional Theory (DFT) have provided a more nuanced view of the mechanism. nih.govresearchgate.net These studies suggest that for the rearrangement of N-phenylhydroxylamine, a diprotonated species may be significantly involved, especially at higher acid concentrations. nih.gov Furthermore, the discrete existence of a free nitrenium ion has been questioned, with calculations indicating it may be absent due to the high nucleophilicity of the surrounding water cluster. nih.govresearchgate.net Instead, a transition state resembling an aniline dication complexed with water molecules has been proposed. nih.gov This model suggests a concerted process where the N-O bond breaks as the new C-O bond forms with a water molecule.

For this compound, the rearrangement would proceed via the loss of the acetoxy group to form the corresponding N-aryl nitrenium ion intermediate. The presence of two methyl groups at the ortho positions sterically hinders attack at those sites, favoring nucleophilic attack at the para position. stackexchange.com

Key StepDescriptionIntermediate/Transition State
Protonation/Activation The N-acetoxy group is protonated (or otherwise activated by the acidic medium), making it a better leaving group.Protonated N-acetoxy species
Loss of Leaving Group The activated acetoxy group departs, generating a reactive nitrenium ion.N-(2,6-dimethylphenyl)nitrenium ion
Nucleophilic Attack A water molecule attacks the para position of the nitrenium ion's resonance structure.Cationic intermediate
Rearomatization Deprotonation occurs to restore the aromaticity of the ring, yielding the final aminophenol product.4-Amino-3,5-dimethylphenol (B131400)

Formation of Aminophenols (e.g., 4-Amino-3,5-dimethylphenol)

The primary product of the Bamberger-type rearrangement of this compound is 4-Amino-3,5-dimethylphenol (DMAP). acs.org This occurs through the intermolecular mechanism described above, where water from the aqueous acidic medium acts as the nucleophile. stackexchange.comnih.gov

The formation of DMAP from precursors like N-(2,6-dimethylphenyl)hydroxylamine (DMHA), a closely related compound, has been demonstrated in various studies. acs.orgacs.org DMHA is known to rearrange to DMAP under mildly acidic conditions. acs.org This transformation is significant as 2,6-dimethylaniline (2,6-DMA) is an industrial chemical and a metabolite of drugs like lidocaine. acs.orgeuropa.eu The metabolic N-oxidation of 2,6-DMA produces DMHA, which can then rearrange to DMAP. acs.orgresearchgate.net In fact, DMAP and its conjugates are major metabolites of 2,6-DMA found in vivo. acs.org

The mechanism ensures the specific formation of the para-aminophenol isomer. Following the generation of the N-(2,6-dimethylphenyl)nitrenium ion, water attacks the para-carbon. stackexchange.com The methyl groups at positions 2 and 6 sterically block the ortho positions, making the para position the only viable site for nucleophilic attack. stackexchange.com A subsequent proton exchange and deprotonation lead to the re-establishment of the aromatic system, yielding the stable 4-Amino-3,5-dimethylphenol product. stackexchange.com

Reactant/PrecursorConditionsMajor ProductReference
N-(2,6-dimethylphenyl)hydroxylamineMildly acidic4-Amino-3,5-dimethylphenol (DMAP) acs.org
N-phenylhydroxylaminesStrong aqueous acid4-Aminophenols wikipedia.orghellenicaworld.com

Quinone Imine Formation and Reactivity

4-Amino-3,5-dimethylphenol (DMAP), the product of the rearrangement, can undergo further oxidation to form a reactive quinone imine metabolite. acs.orgeuropa.eu Quinone imines are a class of compounds characterized by a C=N bond within a quinone-like ring structure. masterorganicchemistry.com They are known to be highly reactive electrophiles. nih.gov

The formation of the iminoquinone from DMAP can occur via nonenzymatic oxidation. europa.eu This process involves the loss of two electrons and two protons from the aminophenol. The resulting 2,6-dimethyl-1,4-benzoquinone imine is a potent electrophile.

The reactivity of quinone imines is a significant area of study in toxicology. nih.gov Due to their electrophilic nature, they can act as Michael acceptors and readily react with cellular nucleophiles, such as thiol groups in proteins (e.g., cysteine residues) and glutathione, as well as with DNA. europa.eunih.gov This covalent binding to essential macromolecules can disrupt cellular function and is a mechanism linked to various forms of toxicity, including cytotoxicity and carcinogenesis. europa.eunih.gov The high redox potential of quinone imines also allows them to participate in redox cycling, which can generate reactive oxygen species (ROS) and lead to oxidative stress. nih.gov

The proposed activation pathway involves the oxidation of DMAP to the corresponding toxic iminoquinone, which is a reactive intermediate capable of forming adducts with macromolecules like DNA. acs.org

CompoundTransformationProductReactivity/Significance
4-Amino-3,5-dimethylphenol (DMAP)Oxidation2,6-dimethyl-1,4-benzoquinone imineHighly reactive electrophile, can bind to proteins and DNA, potentially toxic. acs.orgeuropa.eu
Quinone Imines (general)Redox CyclingSemiquinone radicals, ROSCan lead to oxidative stress. nih.gov
Quinone Imines (general)Michael AdditionAdducts with cellular nucleophilesCovalent modification of proteins and DNA, potential for cytotoxicity. nih.gov

Biomolecular Interactions and Adduct Formation Mechanisms

DNA Adduct Formation

N-Acetoxy-2,6-dimethylaniline is a reactive ester that can undergo heterolysis of the N-O bond to form a highly reactive nitrenium ion. This electrophilic intermediate is a key player in the covalent modification of DNA, a process believed to be central to the genotoxic effects of 2,6-dimethylaniline (B139824). In vivo studies have confirmed that 2,6-dimethylaniline can bind covalently to the DNA of rat liver and ethmoid turbinates nih.gov.

In vitro studies with reactive esters of N-hydroxy-alkylanilines, including the N-acetoxy derivative of 2,6-dimethylaniline, have shed light on their interactions with individual deoxyribonucleosides. These reactions are crucial for understanding the initial steps of DNA damage.

While detailed structural elucidation of the specific adducts of this compound is not as extensively documented as for some of its isomers, it is known that N-acetoxy derivatives of several tolylhydroxylamines and dimethylphenylhydroxylamines, including the 2,6-isomer, react with deoxyguanosine (dG) imrpress.com. The primary site of adduction for many aromatic amines is the C8 position of guanine (B1146940), leading to the formation of N-(deoxyguanosin-8-yl)-arylamine adducts semanticscholar.org. However, the reaction of N-acetoxy derivatives of ortho-substituted alkylanilines, such as this compound, with dG residues in DNA is reported to be inefficient compared to their reactions with other nucleosides imrpress.com.

N-Acetoxy derivatives of several dimethylphenylhydroxylamines, including the 2,6-isomer, exhibit a greater tendency to form adducts with deoxyadenosine (B7792050) (dA) compared to their polycyclic aromatic amine counterparts imrpress.com. For the closely related N-acetoxy-3,5-dimethylaniline, reaction with deoxyadenosine yields 4-(deoxyadenosin-N6-yl)-3,5-dimethylaniline as a major product nih.gov. This suggests that a similar reaction pathway may be operative for this compound, leading to the formation of N6-substituted deoxyadenosine adducts.

The reaction of N-acetoxy derivatives of dimethylphenylhydroxylamines, including the 2,6-isomer, also extends to deoxycytidine (dC) imrpress.com. Studies with the analogous N-acetoxy-3,5-dimethylaniline have identified the formation of N-(deoxycytidin-5-yl)-3,5-dimethylaniline nih.gov. This indicates that the C5 position of deoxycytidine is a potential target for the reactive intermediate of this compound.

The site selectivity of DNA modification by this compound appears to differ from that of larger, polycyclic aromatic amines. Research indicates that the N-acetoxy derivatives of several monocyclic N-arylhydroxylamines, including the 2,6-dimethylphenylhydroxylamine, react inefficiently with deoxyguanosine residues in DNA imrpress.com. Conversely, these compounds show a greater propensity for generating adducts with deoxyadenosine and deoxycytidine imrpress.com. This suggests a product profile for this compound that may be enriched in dA and dC adducts relative to dG adducts. The ortho-substitution in 2,6-dimethylaniline may influence the stability and reactivity of the nitrenium ion, thereby affecting its site of attack on the DNA molecule publisso.de.

DeoxyribonucleosidePredominant Adduct Type (based on analogy and general trends)Relative Reactivity with this compound
Deoxyguanosine (dG)N-(deoxyguanosin-8-yl)-2,6-dimethylanilineInefficient
Deoxyadenosine (dA)4-(deoxyadenosin-N6-yl)-2,6-dimethylanilineHigher tendency
Deoxycytidine (dC)Adducts at the C5 positionHigher tendency

The formation of a highly reactive nitrenium ion is considered a crucial step in the covalent binding of this compound to DNA publisso.denih.gov. This intermediate is generated through the heterolytic cleavage of the N-O bond of the N-acetoxy metabolite. The resulting electrophilic nitrenium ion can then attack the electron-rich centers in the DNA bases, leading to the formation of stable covalent adducts. The stability and reactivity of the nitrenium ion are influenced by the substitution pattern on the aromatic ring, which in turn affects the product distribution of the DNA adducts publisso.de. The involvement of a nitrenium ion intermediate is a common mechanistic feature for the genotoxicity of many aromatic amines.

DNA Conformational Perturbations Induced by Adducts

The formation of covalent adducts between the metabolites of 2,6-dimethylaniline and DNA is a critical step in its mechanism of carcinogenicity. The ultimate electrophile, the nitrenium ion derived from this compound, reacts with nucleophilic sites on DNA bases. While the precise structure of all adducts formed by 2,6-dimethylaniline has not been fully elucidated, the primary target for many arylamines is the C8 position of guanine.

The attachment of the bulky 2,6-dimethylphenyl group to the C8 position of guanine (dG-C8-2,6-DMA) induces significant local distortions in the DNA double helix. The capacity of a DNA adduct to induce mutations is influenced by several factors, including its specific conformation within the DNA structure. nih.gov For C8-arylamine adducts, a key conformational feature is the rotation around the N-glycosyl bond that connects the guanine base to the deoxyribose sugar. nih.gov

Normally, DNA bases exist in the anti conformation, which allows for standard Watson-Crick base pairing. However, a large adduct at the C8 position can create steric hindrance, forcing the modified guanine base to rotate into a high-energy syn conformation. nih.gov In this orientation, the adducted base is pushed out of the helical stack, disrupting normal base pairing and causing a significant local distortion. This "base displacement" can interfere with the function of DNA polymerases during replication, potentially leading to frameshift or base substitution mutations. nih.gov

Studies on analogous C8-arylamine adducts, such as those from 2-aminofluorene, have demonstrated that these conformational changes can cause major local perturbations in the DNA helix. nih.gov These perturbations are the molecular basis for the mutagenic potential of this class of adducts. The high mutagenicity observed for N-hydroxy-2,6-dimethylaniline suggests that the adducts it forms possess a high intrinsic ability to cause these significant and mutagenic conformational changes.

Table 1: Potential Conformational Changes in DNA Induced by 2,6-Dimethylaniline Adducts

ParameterStandard DNA (B-form)DNA with C8-Arylamine AdductPotential Consequence
Glycosyl Bond Predominantly anti conformationRotation to syn conformationDisruption of Watson-Crick base pairing
Base Stacking Bases stacked within the helixBase displacement out of the helixLocal helix destabilization; polymerase stalling
Helix Geometry Regular right-handed double helixLocal bending or kinkingInterference with DNA replication and repair

Protein Adduct Formation (Mechanistic Studies)

The reactive nitrenium ion generated from this compound is not exclusively reactive towards DNA. It can also form covalent adducts with other cellular nucleophiles, most notably proteins. An alternative metabolic pathway involves the formation of a quinone imine from the aminophenol metabolite of 2,6-dimethylaniline. nih.gov This electrophilic quinone imine is also highly reactive and capable of forming protein adducts. nih.gov These protein adducts can serve as biomarkers of exposure and may also contribute to cellular toxicity by altering protein function.

Hemoglobin Adduct Formation Mechanisms

Hemoglobin (Hb) is a prominent target for arylamine metabolites due to its abundance and the presence of reactive nucleophilic residues. The formation of hemoglobin adducts from 2,6-dimethylaniline provides an indirect measure of the in vivo formation of its N-hydroxy metabolite, N-hydroxy-2,6-dimethylaniline. nih.gov

The mechanism involves the N-hydroxy metabolite, which can be oxidized by hemoglobin itself to the corresponding nitroso derivative (2,6-dimethylnitrosobenzene). This reactive nitroso species then covalently binds to nucleophilic cysteine residues within the hemoglobin protein, forming a sulfinamide (-S(O)-N-) linkage. nih.gov These stable adducts accumulate over the lifespan of the erythrocyte, making them valuable long-term biomarkers of exposure to the parent amine. nih.gov The detection of 2,6-dimethylaniline-hemoglobin adducts in humans has been linked to exposure from the metabolism of certain drugs, such as lidocaine. nih.gov

Metabolic Pathways and Enzymatic Transformations Mechanistic Focus

Formation from Parent Aromatic Amines (e.g., 2,6-Dimethylaniline)

The metabolic journey of 2,6-dimethylaniline (B139824) to its N-acetoxy derivative begins with initial enzymatic modifications in the body, primarily in the liver. These reactions are designed to increase the water solubility of the compound to facilitate its excretion; however, in the case of many aromatic amines, these processes can also lead to the formation of more reactive and potentially harmful metabolites.

The initial and rate-limiting step in the metabolic activation of many carcinogenic arylamines is N-oxidation, a reaction catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. macsos.com.au This process introduces a hydroxyl group to the nitrogen atom of the amino group, converting 2,6-dimethylaniline into N-hydroxy-2,6-dimethylaniline. This N-hydroxylated metabolite is a pivotal intermediate in the pathway leading to the formation of N-Acetoxy-2,6-dimethylaniline.

Several isoforms of the cytochrome P450 system have been identified as key players in the N-hydroxylation of 2,6-dimethylaniline. Research has demonstrated that CYP1A2 is a primary enzyme involved in this N-oxidation step. macsos.com.au Additionally, studies have implicated CYP2A6 and CYP2E1 in the metabolism of 2,6-dimethylaniline. taylorandfrancis.com Specifically, CYP2A6 has been shown to be a major contributor to the formation of N-hydroxy-2,6-dimethylaniline, while both CYP2A6 and CYP2E1 are involved in the oxidation of the aromatic ring to form 4-amino-3,5-dimethylphenol (B131400). taylorandfrancis.com The relative abundance and activity of these specific CYP isozymes can significantly influence the metabolic fate of 2,6-dimethylaniline and the subsequent production of its reactive metabolites.

Cytochrome P450 IsozymeRole in 2,6-Dimethylaniline Metabolism
CYP1A2Primary enzyme in N-oxidation. macsos.com.au
CYP2E1Involved in the oxidation of the aromatic ring. taylorandfrancis.com
CYP2A6Major contributor to N-hydroxylation. taylorandfrancis.com

Following Phase I N-hydroxylation, the resulting N-hydroxy-2,6-dimethylaniline undergoes Phase II conjugation reactions. These reactions typically involve the addition of an endogenous molecule to the metabolite, which further increases its water solubility. However, in the case of N-hydroxy-arylamines, these conjugation reactions can lead to the formation of unstable and highly reactive esters.

The O-acetylation of N-hydroxylated metabolites is a critical step in the bioactivation of arylamines and is primarily catalyzed by arylamine N-acetyltransferase 2 (NAT2). macsos.com.au This enzymatic reaction transfers an acetyl group from acetyl-CoA to the hydroxyl group of N-hydroxy-2,6-dimethylaniline, resulting in the formation of this compound. macsos.com.au This N-acetoxy ester is considered a proximate carcinogenic metabolite. macsos.com.au

Another important Phase II conjugation pathway is sulfoconjugation, catalyzed by sulfotransferases (SULTs). This process involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of N-hydroxy-2,6-dimethylaniline. While this generally leads to detoxification, in some cases, the resulting sulfonate ester can also be unstable and contribute to the formation of reactive intermediates. nih.gov

Phase II EnzymeReactionProduct
N-acetyltransferase 2 (NAT2)O-acetylation of N-hydroxy-2,6-dimethylanilineThis compound
Sulfotransferases (SULTs)Sulfoconjugation of N-hydroxy-2,6-dimethylanilineN-Sulfonyloxy-2,6-dimethylaniline

Phase I Metabolism: N-Hydroxylation

Subsequent Biotransformations of this compound

This compound is an unstable intermediate that can undergo further transformations, leading to the formation of highly reactive species that are capable of damaging cellular components, including DNA.

The N-acetoxy bond in this compound is susceptible to cleavage. This can occur through both enzymatic and non-enzymatic hydrolysis. Esterases are a class of enzymes that can catalyze the hydrolysis of ester bonds, and their activity can contribute to the breakdown of this compound. nih.gov

A more significant pathway for the breakdown of this compound is its spontaneous, non-enzymatic decomposition. This process involves the heterolytic cleavage of the N-O bond, leading to the formation of a highly electrophilic nitrenium ion and an acetate (B1210297) anion. researchgate.net This reactive nitrenium ion is considered the ultimate carcinogenic species derived from many aromatic amines. researchgate.net The nitrenium ion can then react with water in a hydrolysis reaction to form 4-amino-3,5-dimethylphenol. taylorandfrancis.com

The metabolic pathways of 2,6-dimethylaniline can also lead to the formation of other oxidation products. As mentioned, the reaction of the nitrenium ion with water produces 4-amino-3,5-dimethylphenol. taylorandfrancis.com This aminophenol can undergo further oxidation to form a reactive iminoquinone. researchgate.net This oxidation can occur non-enzymatically. researchgate.net The resulting iminoquinone is a potent electrophile that can also contribute to cellular damage. Additionally, the N-hydroxy-2,6-dimethylaniline intermediate can be oxidized to 2,6-dimethylnitrosobenzene. taylorandfrancis.com

Further Oxidation Products and Mechanisms

Aminophenol and Quinone Imine Generation

The formation of aminophenols and quinone imines are critical steps in the metabolic cascade of this compound. The initial precursor, 2,6-dimethylaniline, undergoes N-hydroxylation catalyzed by Cytochrome P450 enzymes, particularly CYP1A2, to form N-hydroxy-2,6-dimethylaniline. semanticscholar.orgscielo.brresearchgate.net This hydroxylamine (B1172632) is a key intermediate that can be further metabolized.

One significant pathway involves the O-acetylation of N-hydroxy-2,6-dimethylaniline by N-acetyltransferase 2 (NAT2), leading to the formation of the unstable ester, this compound. semanticscholar.orgscielo.br This molecule can spontaneously decompose to form a reactive nitrenium ion. researchgate.net The nitrenium ion is highly electrophilic and can react with water to produce 2,6-dimethylaminophenol (2,6-DMAP), also known as 4-amino-3,5-dimethylphenol. semanticscholar.orgscielo.brresearchgate.net Alternatively, 2,6-DMAP can be formed directly from 2,6-dimethylaniline through ring hydroxylation, a reaction also catalyzed by Cytochrome P450 enzymes. semanticscholar.orgresearchgate.net

Once formed, the aminophenol (2,6-DMAP) can undergo oxidation to form a highly reactive quinone imine intermediate. semanticscholar.orgresearchgate.netnih.govresearchgate.net This oxidation can occur spontaneously or be catalyzed by peroxidases. researchgate.net The quinone imine is a potent electrophile that can participate in various cellular reactions, including the generation of reactive oxygen species. semanticscholar.orgresearchgate.netnih.gov

Redox Cycling and Reactive Oxygen Species Generation

A key feature of the 2,6-dimethylaminophenol/quinone imine couple is its ability to undergo redox cycling. researchgate.netnih.govmdpi.com This process involves the alternating reduction of the quinone imine back to the aminophenol and the oxidation of the aminophenol to the quinone imine. This futile cycle can be driven by cellular reducing agents such as NADPH.

During each cycle, electrons are transferred to molecular oxygen, leading to the formation of superoxide (B77818) anion radicals (O₂⁻). These superoxide anions can then be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.govmdpi.com The continuous generation of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. This oxidative stress is considered a principal mechanism of the genotoxicity observed with 2,6-dimethylaniline and its metabolites, as the ROS can induce damage to cellular macromolecules, including DNA. nih.govmdpi.com Studies have shown a dose-dependent increase in ROS production in cells treated with metabolites of 2,6-dimethylaniline. scielo.brnih.gov

Interplay of Metabolic Enzymes in this compound Formation and Reactivity

The formation of this compound and its subsequent reactivity are intricately linked to the interplay between Phase I and Phase II metabolic enzymes, primarily Cytochrome P450 1A2 (CYP1A2) and N-acetyltransferase 2 (NAT2). semanticscholar.orgscielo.br

The initial metabolic activation of 2,6-dimethylaniline is mediated by CYP1A2, which catalyzes the N-hydroxylation to N-hydroxy-2,6-dimethylaniline. semanticscholar.orgscielo.brresearchgate.net This step is crucial as it primes the molecule for further activation. The expression levels and activity of CYP1A2 can therefore significantly influence the rate of formation of this key hydroxylamine intermediate.

The combined action of CYP1A2 and NAT2 is essential for the full expression of the genotoxic effects of 2,6-dimethylaniline. semanticscholar.orgscielo.br Cell lines engineered to express both CYP1A2 and NAT2 have shown increased sensitivity to the cytotoxic and mutagenic effects of 2,6-dimethylaniline compared to cells lacking these enzymes. semanticscholar.orgscielo.br This highlights the synergistic role of these two enzymes in the bioactivation pathway leading to the formation and reactivity of this compound and its subsequent downstream reactive intermediates.

Analytical Methodologies in Research of N Acetoxy 2,6 Dimethylaniline and Its Metabolites

Spectroscopic Characterization of Compounds and Adducts

Spectroscopic methods are fundamental to the unequivocal identification and structural elucidation of N-Acetoxy-2,6-dimethylaniline and its related compounds. These techniques provide detailed information on the molecular structure, connectivity, and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound and its precursor, 2,6-dimethylaniline (B139824). By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure and connectivity.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of the parent compound, 2,6-dimethylaniline, the aromatic protons typically appear as a multiplet in the range of δ 6.6-7.0 ppm. The two methyl groups (CH₃) are equivalent due to the molecule's symmetry and thus produce a single, sharp signal around δ 2.16 ppm. The amine (NH₂) protons show a broad signal at approximately δ 3.46 ppm, the chemical shift of which can be influenced by solvent and concentration. chemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2,6-dimethylaniline, distinct signals are observed for the different carbon environments. The methyl carbons appear at the high-field end of the spectrum, while the aromatic carbons resonate at lower fields. The carbon atom attached to the nitrogen (C-N) shows a characteristic chemical shift that is distinct from the other aromatic carbons.

Table 1: NMR Spectroscopic Data for 2,6-Dimethylaniline

Nucleus Atom Chemical Shift (ppm) Solvent
¹H Aromatic CH (2H) ~6.93 CDCl₃
¹H Aromatic CH (1H) ~6.62 CDCl₃
¹H NH₂ (2H) ~3.46 CDCl₃
¹H CH₃ (6H) ~2.16 CDCl₃
¹³C C-N 142.9 (predicted)
¹³C C-CH₃ 127.9 (predicted)
¹³C Aromatic CH 128.5 (predicted)
¹³C Aromatic CH 121.3 (predicted)
¹³C CH₃ 17.5 (predicted)

Data sourced from spectral databases and may vary based on experimental conditions. chemicalbook.comhmdb.cachemicalbook.com

Mass Spectrometry (MS) and High-Resolution MS (HR-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the context of this compound and its metabolites, MS is crucial for identification, particularly in complex biological matrices.

Electron ionization (EI) is a common technique used for the analysis of such compounds. The mass spectrum of N-Acetyl-2,6-dimethylaniline (a closely related derivative) shows a molecular ion peak [M]⁺ that corresponds to its molecular weight (163.22 g/mol ). nist.gov The fragmentation pattern provides structural information. For instance, the mass spectrum of 2,6-dimethylaniline, a key metabolite, shows a prominent molecular ion peak at a mass-to-charge ratio (m/z) of 121. chemicalbook.com Other significant fragments are observed at m/z 120, 106, and 77. chemicalbook.comoup.com

High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of the parent compound and its fragments, further confirming its identity.

Table 2: Key Mass Spectrometry Data for 2,6-Dimethylaniline

m/z Value Relative Intensity (%) Proposed Fragment
121 100 [M]⁺ (Molecular Ion)
120 53.1 [M-H]⁺
106 56.5 [M-CH₃]⁺
77 11.9 [C₆H₅]⁺

Data obtained from Electron Ionization (EI) mass spectrometry. chemicalbook.com

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is useful for quantitative analysis and for providing information about conjugated systems within a molecule. Aromatic amines like 2,6-dimethylaniline exhibit characteristic UV absorption maxima due to π-π* electronic transitions in the benzene (B151609) ring. Spectral data for 2,6-dimethylaniline have been reported, which can serve as a reference for studies involving its N-acetoxy derivative. nih.gov The presence of the acetoxy group on the nitrogen atom would be expected to cause a shift in the absorption maxima (a chromophoric shift) compared to the parent aniline (B41778).

Chromatographic Separation Techniques

Chromatographic methods are essential for the separation, isolation, and quantification of this compound and its metabolites from complex mixtures, such as biological samples or reaction products.

High-Performance Liquid Chromatography (HPLC) for Compound and Adduct Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The method's versatility allows for the separation of the parent compound from its metabolites and other matrix components.

A typical HPLC setup involves a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. Detection is often achieved using a UV detector set at a wavelength where the analyte absorbs strongly. For enhanced sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS). An HPLC method with amperometric detection has been developed for the sensitive determination of 2,6-dimethylaniline, achieving a limit of detection as low as 0.8 ng/mL. researchgate.net

Table 3: Example HPLC Method Parameters for Related Anilines

Parameter Condition
Column Reversed-phase C18
Mobile Phase Gradient of water and Methanol:Acetonitrile (25:75, v:v) with 0.1% formic acid
Detection ESI+ MS/MS in Multiple-Reaction Monitoring (MRM) mode
Application Separation and quantification of various aniline compounds in water samples

This table represents a general method and may require optimization for specific applications. d-nb.info

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Related Aromatic Amines

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and thermally stable compounds like 2,6-dimethylaniline. While this compound might require derivatization to improve its volatility and thermal stability, its metabolite 2,6-dimethylaniline can be analyzed directly.

In this method, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected. A GC-MS method for determining residues of metalaxyl (B1676325) and its metabolites containing the 2,6-dimethylaniline moiety in urine has been described. oup.comnih.gov This method uses selected-ion monitoring (SIM) for enhanced sensitivity, with a reported detection limit of 0.025 µg/g. oup.com The use of tandem mass spectrometry (GC-MS/MS) further improves selectivity and reduces chemical noise, which is particularly important for trace analysis in complex matrices. d-nb.info

Table 4: GC-MS Parameters for 2,6-Dimethylaniline Analysis

Parameter Condition
GC Column Capillary Column (e.g., DB-5 or equivalent)
Carrier Gas Helium
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV
Detection Mode Selected Ion Monitoring (SIM) or Full Scan
Monitored Ions (m/z) 121, 120, 106

These parameters are typical for the analysis of 2,6-dimethylaniline and may be adapted for specific instruments and applications. oup.comsigmaaldrich.com

Advanced Techniques for Adduct Detection and Quantification in Research Models

The study of this compound and its metabolites necessitates sophisticated analytical methods to detect and quantify the covalent adducts they form with biological macromolecules. These adducts are critical biomarkers for understanding the mechanisms of toxicity and carcinogenicity.

32P-Postlabeling Assays for DNA Adducts

The ³²P-postlabeling assay is an exceptionally sensitive method for the detection and quantification of DNA adducts, capable of identifying as few as one adduct in 10⁹–10¹⁰ nucleotides. nih.gov This technique is particularly valuable for studying the genotoxicity of compounds like this compound, as it does not require prior knowledge of the adduct structure or the use of radiolabeled carcinogens. The assay involves four main steps:

Enzymatic digestion of the DNA sample into 3′-monophosphate nucleosides.

Enrichment of the adducted nucleosides.

Labeling of the adducts with ³²P by the enzyme T4 polynucleotide kinase, which transfers a radiolabeled phosphate (B84403) from [γ-³²P]ATP.

Separation and quantification of the radiolabeled adducts, typically using chromatography. nih.gov

In studies involving the reaction of this compound with DNA, the ³²P-postlabeling assay has been instrumental in identifying an unusual and diverse profile of DNA adducts. nih.gov Unlike many aromatic amines that primarily form adducts at the C8 position of guanine (B1146940), this compound reacts to form multiple types of adducts with both deoxyguanosine and deoxyadenosine (B7792050). nih.gov

Research has identified four distinct adducts when DNA is reacted with this compound. The most prevalent adduct is formed with deoxyadenosine, which is a departure from the typical pattern observed with aromatic amines where guanine adducts usually dominate. The relative yields of these adducts have been quantified, highlighting the unique reactivity of this compound. nih.gov

Distribution of DNA Adducts from the Reaction of this compound with DNA nih.gov
AdductAbbreviationRelative Yield (%)
4-(deoxyadenosin-N⁶-yl)-2,6-dimethylanilinedA-N⁶-2,6-diMeA46
4-(deoxyguanosin-N²-yl)-2,6-dimethylanilinedG-N²-2,6-diMeA22
4-(deoxyguanosin-O⁶-yl)-2,6-dimethylanilinedG-O⁶-2,6-diMeA20
N-(deoxyguanosin-8-yl)-2,6-dimethylanilinedG-C8-2,6-diMeA12

It is important to note that the efficiency of the ³²P-labeling step can vary between different adduct structures, which may lead to an underestimation of the absolute adduct levels in standard protocols. nih.gov

Isotope Labeling Strategies in Mechanistic Elucidation

Isotope labeling is a powerful tool for elucidating metabolic pathways and reaction mechanisms. By replacing an atom in a molecule with its heavier, stable isotope (e.g., replacing ¹²C with ¹³C, ¹H with ²H [deuterium], or ¹⁴N with ¹⁵N) or a radioactive isotope (e.g., ¹⁴C), researchers can trace the fate of the molecule and its metabolites in a biological system. nih.govnih.gov This approach provides invaluable insights into biotransformation, the origin of metabolites, and the kinetics of chemical reactions. researchgate.net

In the context of this compound, isotope labeling can be applied in several ways:

Tracing Metabolic Fates: One direct application is the use of radiolabeled parent compounds to track their distribution and binding to macromolecules. For instance, a study used [¹⁴C]-labeled 2,6-dimethylaniline to investigate its binding to DNA in various tissues in mice. nih.gov By administering the labeled compound, researchers could quantify the level of DNA adducts in target organs like the bladder and liver using accelerator mass spectrometry, confirming that the compound is metabolized to reactive intermediates that bind to DNA in vivo. nih.gov

Application of Isotope Labeling in 2,6-dimethylaniline Research nih.gov
Isotope UsedCompoundAnalytical MethodKey Finding
¹⁴C2,6-dimethylanilineAccelerator Mass Spectrometry (AMS)Quantified DNA adduct levels in mouse bladder and liver, confirming in vivo metabolic activation and DNA binding.

Elucidating Reaction Mechanisms: Stable isotopes are particularly useful for probing reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For example, replacing a hydrogen atom with a deuterium (B1214612) atom at a site of metabolic oxidation can significantly slow down the reaction rate if the cleavage of that C-H bond is the rate-determining step. By strategically placing deuterium atoms on the 2,6-dimethylaniline molecule, researchers could investigate the specific metabolic steps involved in its activation to the ultimate carcinogenic species, this compound. This strategy helps to identify the specific enzymes and pathways responsible for its toxicity. nih.govresearchgate.net

The combination of isotope labeling with sensitive analytical techniques like mass spectrometry and NMR spectroscopy allows for the precise identification of metabolite structures and the quantification of metabolic fluxes, providing a detailed picture of the compound's mechanism of action. nih.govnih.gov

Theoretical and Computational Studies on N Acetoxy 2,6 Dimethylaniline Reactivity

Molecular Orbital Theory Applications

Molecular Orbital (MO) theory has been foundational in understanding the chemical reactivity of aromatic amines. A key application in this context is the "nitrenium hypothesis," which posits that the mutagenic and carcinogenic effects of many aromatic amines are mediated by the formation of a transient, highly electrophilic nitrenium ion (ArNH⁺). nih.govresearchgate.net The stability of this ion is a critical determinant of the compound's genotoxic potential.

Early and effective applications of MO theory in this area have utilized semiempirical methods, such as AM1 (Austin Model 1), to calculate the energetics of nitrenium ion formation. nih.gov These calculations typically determine the relative stabilities of the nitrenium ions by computing their heats of formation. nih.gov The stability is often expressed as a relative energy index, ΔΔE, which correlates the stability of the nitrenium ion with the mutagenic activity observed in assays like the Ames test. nih.govresearchgate.net Studies have shown that a more stable nitrenium ion generally corresponds to higher mutagenic potential, as a longer lifetime allows for greater opportunity to react with cellular nucleophiles like DNA. nih.govresearchgate.net

For N-Acetoxy-2,6-dimethylaniline, the heterolytic cleavage of the N-O acetate (B1210297) bond generates the 2,6-dimethylphenylnitrenium ion. MO theory calculations provide a quantitative framework for understanding how the two methyl groups in the ortho positions influence the stability of this key intermediate. These electron-donating groups help to delocalize the positive charge on the nitrogen atom, thereby stabilizing the nitrenium ion and enhancing its potential for DNA reactivity compared to the unsubstituted aniline (B41778) nitrenium ion.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure and reactivity of molecules, offering a higher level of accuracy than semiempirical methods. researchgate.netnih.gov DFT calculations are used to optimize molecular geometries, determine electronic properties, and calculate reaction energetics, providing detailed insights into the behavior of compounds like this compound.

Commonly used DFT methods in this context include the B3LYP functional combined with basis sets like 6-311G(d,p), which provide a robust balance of computational cost and accuracy for calculating the properties of the parent molecule, its metabolites, and the resultant nitrenium ion. researchgate.net

Computational Method Typical Application in Aromatic Amine Reactivity
AM1 (Semiempirical) Rapid calculation of nitrenium ion stabilities (heats of formation) for large datasets in QSAR studies.
DFT (e.g., B3LYP/6-311G(d,p)) Accurate calculation of molecular geometries, electronic properties (HOMO/LUMO energies), reaction energetics, and nitrenium ion stabilities.
Hartree-Fock (ab initio) Used as a baseline for more advanced calculations and in comparative studies of electronic structure.

DFT calculations provide a more refined picture of the stability and reactivity of the 2,6-dimethylphenylnitrenium ion. Theoretical studies have concluded that the nitrenium ion generated from the metabolic precursor of this compound is relatively stable. nih.gov This enhanced stability is attributed to the electronic effects of the two ortho-methyl groups, which delocalize the positive charge through resonance and inductive effects.

This increased stability translates to a longer lifetime for the nitrenium ion, which has significant biological implications. A longer-lived electrophile can diffuse further from its site of formation and has a greater probability of reacting with critical cellular targets, most notably the nucleophilic sites on DNA bases. nih.gov This leads to a higher potential for forming DNA adducts, the initiating event in chemical carcinogenesis. DFT calculations can quantify this stability, often finding a strong correlation between the calculated stability and experimentally observed genotoxicity. nih.gov

Once the 2,6-dimethylphenylnitrenium ion is formed, it reacts with DNA nucleophiles, primarily the C8 and N² positions of guanine (B1146940) and the N⁶ position of adenine. nih.gov Transition state analysis using DFT is a powerful computational technique to map the energy landscape of these reaction pathways. This analysis involves locating the transition state (TS)—the highest energy point along the reaction coordinate—that connects the reactants (nitrenium ion and DNA base) to the product (covalent adduct).

The energy of the transition state determines the activation energy of the reaction; a lower activation energy implies a faster reaction rate. While specific transition state calculations for the 2,6-dimethylphenylnitrenium ion's reaction with DNA are not widely published, the methodology is well-established. youtube.com Such studies would calculate the geometries and energies of the reactants, the transition state, and the product. This would reveal the preferred reaction sites on the DNA bases and explain the regioselectivity of adduct formation. By comparing the activation energies for reactions at different sites (e.g., C8-guanine vs. N²-guanine), researchers can predict the most likely adducts to be formed, providing a mechanistic basis for the observed patterns of DNA damage.

Molecular Dynamics Simulations for Biomolecular Interactions (e.g., DNA Adduct Conformation)

The formation of a covalent adduct between the 2,6-dimethylaniline (B139824) moiety and a DNA base represents a significant structural perturbation to the DNA double helix. Molecular Dynamics (MD) simulations are a computational method used to study the motion and conformational dynamics of large biomolecular systems, such as adducted DNA, over time. acs.org These simulations can reveal how the presence of an adduct affects the local and global structure of DNA, its flexibility, and its interactions with proteins like DNA polymerases and repair enzymes.

MD simulations on DNA containing adducts from other monocyclic aromatic amines, such as aniline, show that even a small adduct can induce significant conformational changes. acs.org For the N-(deoxyguanosin-8-yl)-2,6-dimethylaniline adduct, the two ortho-methyl groups are expected to play a crucial role. Theoretical simulation studies on related methylated aniline adducts suggest that ortho-substituents sterically favor a syn conformation of the modified guanine base around the glycosidic bond, in contrast to the usual anti conformation found in normal B-DNA. nih.gov This rotation forces the aniline ring into the DNA minor groove, causing significant helical distortion. nih.gov This distortion is a key factor recognized by the cellular machinery and can lead to replication errors (mutations) or stall the replication process. MD simulations can map these conformational preferences and the associated energetic penalties, providing a dynamic picture of the damaged DNA that helps explain the adduct's biological consequences. acs.org

Quantitative Structure-Activity Relationship (QSAR) for Related N-Hydroxylated Aromatic Amines (Mechanistic Focus)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. For N-hydroxylated aromatic amines, QSAR studies provide a powerful framework for understanding the molecular determinants of their carcinogenicity from a mechanistic perspective. nih.govnih.gov These models go beyond simple correlation and incorporate descriptors that reflect the underlying chemical and biological processes.

The carcinogenicity of aromatic amines is a multi-step process involving metabolic activation to an electrophile (the nitrenium ion) and subsequent reaction with DNA. oup.comwho.int QSAR models for this class of compounds often find that carcinogenic potency is primarily dependent on three classes of molecular descriptors:

Hydrophobicity: Often represented by the logarithm of the octanol-water partition coefficient (logP), this descriptor governs the compound's absorption, distribution, and transport to metabolic enzymes. nih.govwho.int

Electronic Properties: Descriptors such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are crucial. EHOMO relates to the ease of oxidation of the amine (the first metabolic activation step), while ELUMO relates to the electrophilicity of the ultimate carcinogen. oup.commdpi.com The stability of the nitrenium ion, as calculated by quantum chemical methods, is another critical electronic descriptor. nih.govresearchgate.net

Steric Properties: Molecular size and shape influence how the molecule fits into the active sites of metabolic enzymes and how the resulting adduct perturbs the structure of DNA. nih.govwho.int For instance, studies have shown that the presence of two large ortho-substituents can significantly reduce or abolish mutagenicity, likely by sterically hindering the metabolic activation process, even if the corresponding nitrenium ion is calculated to be stable. nih.gov

These QSAR models reinforce the mechanistic understanding that the carcinogenicity of aromatic amines is not due to a single property but is a complex function of the molecule's ability to be transported, metabolically activated into a stable yet reactive electrophile, and interact with DNA.

QSAR Descriptor Mechanistic Relevance for Aromatic Amine Carcinogenicity
logP (Hydrophobicity) Governs transport, membrane permeability, and access to metabolic enzymes.
EHOMO (Energy of Highest Occupied Molecular Orbital) Relates to the propensity of the amine to undergo oxidative N-hydroxylation (metabolic activation). A higher EHOMO indicates easier oxidation.
ELUMO (Energy of Lowest Unoccupied Molecular Orbital) Relates to the electrophilicity and reactivity of the ultimate carcinogen (nitrenium ion). A lower ELUMO indicates greater reactivity.
Nitrenium Ion Stability (e.g., ΔΔE) Reflects the lifetime of the reactive electrophile. Greater stability allows for more effective reaction with DNA.
Steric Parameters Influence enzyme-substrate interactions during metabolism and the conformational properties of the resulting DNA adduct.

Future Directions in Academic Research on N Acetoxy 2,6 Dimethylaniline

Elucidating Unresolved Mechanistic Aspects of Reactivity

The metabolic activation of 2,6-dimethylaniline (B139824) to N-hydroxy-2,6-dimethylaniline and its subsequent esterification to N-Acetoxy-2,6-dimethylaniline is a critical pathway leading to genotoxicity. This reactive ester readily forms a nitrenium ion, an electrophilic intermediate that reacts with nucleophilic sites on DNA, forming covalent adducts. However, the precise mechanistic details of this reactivity warrant further investigation.

Current research indicates that nitrenium ions derived from single-ring amines, such as 2,6-dimethylaniline, may react with DNA rather indiscriminately compared to the more selective reactions observed with nitrenium ions from multi-ring amines. This suggests a broader range of potential DNA damage sites. An unresolved question is the significant difference in the DNA adduct spectrum observed between this compound and its isomer, N-Acetoxy-3,5-dimethylaniline. For instance, in reactions with this compound, the deoxyguanosine-C8 adduct (dG-C8) is the least abundant, a profile that contrasts sharply with its 3,5-isomer. Future research must aim to clarify whether these differences arise from subtle variations in electronic reactivity or from steric hindrance imposed by the ortho-methyl groups in the 2,6-isomer.

Key Unresolved Questions in Reactivity:

The influence of methyl group positioning on the stability and reactivity of the nitrenium ion.

The complete spectrum of minor DNA adducts formed and their relative abundance.

The kinetics of adduct formation with different DNA sequences and structures.

Exploring Novel Biochemical Targets and Interaction Pathways

The primary biochemical target identified for this compound is DNA, with research focused on the formation of adducts at guanine (B1146940) and adenine bases. However, the cellular environment contains a multitude of other potential nucleophilic targets that could be modified by the reactive nitrenium ion. These include RNA, proteins, and small molecule thiols like glutathione.

Recent studies on the related compound N-acetoxy-3,5-dimethylaniline revealed the formation of an unexpected adduct with deoxycytidine (dC), a type of adduct that is almost unprecedented for aromatic amines. acs.org This finding suggests that our understanding of the interaction pathways of these metabolites is incomplete. Future research should broaden the search for biochemical targets beyond DNA. Identifying protein adducts, for example, could reveal mechanisms of toxicity unrelated to direct genotoxicity, such as enzyme inhibition or disruption of cellular signaling pathways. Exploring these alternative interaction pathways is crucial for a comprehensive risk assessment.

Development of Advanced Analytical Tools for Mechanistic Research

Progress in understanding the mechanistic details of this compound is intrinsically linked to the analytical capabilities available to researchers. Current methods, such as High-Performance Liquid Chromatography (HPLC) with amperometric detection and Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), have been effectively used to quantify the parent amine, 2,6-dimethylaniline, and its stable metabolites in various matrices. wikipedia.orgumn.edu

However, the high reactivity and short half-life of this compound and its corresponding nitrenium ion present significant analytical challenges. Future research necessitates the development of more advanced and sensitive analytical tools specifically designed for trapping and detecting these transient species. This could involve the use of novel derivatization agents that react specifically with the nitrenium ion to form a stable, easily detectable product. Furthermore, advancements in mass spectrometry, such as improved ionization techniques and higher resolution instruments, will be essential for identifying and structurally characterizing the full range of adducts formed with DNA, RNA, and proteins in vivo.

Table 1: Current and Future Analytical Methodologies

MethodologyCurrent ApplicationFuture Development Focus
HPLC with Amperometric DetectionQuantification of 2,6-dimethylaniline and o-toluidine impurities. umn.educhemrxiv.orgAdaptation for detecting reactive oxygen species (ROS) generated during metabolic activation.
UHPLC-MS/MSSensitive measurement of lidocaine and its metabolite 2,6-dimethylaniline in biological matrices. wikipedia.orgDevelopment of methods for direct detection of short-lived reactive metabolites in real-time.
RP-UPLCSeparation and detection of 2,6-dimethylaniline and its isomers.Coupling with advanced trapping techniques to identify and quantify DNA and protein adducts.

Deeper Computational Modeling of Complex Reaction Systems

Computational chemistry offers a powerful, complementary approach to experimental studies for investigating the reactivity of this compound. While experimental work provides essential data on reaction outcomes, computational modeling can illuminate the transient structures and energetic landscapes that govern these reactions. Future research should leverage quantum mechanical methods, such as Density Functional Theory (DFT), to model the formation of the 2,6-dimethylaniline nitrenium ion and to calculate the activation barriers for its reaction with different biological nucleophiles. wikipedia.org Such calculations can help explain the observed regiochemistry of DNA adduct formation and predict the likelihood of reactions with other cellular targets.

Furthermore, molecular dynamics (MD) simulations can be employed to study how the formation of a 2,6-dimethylaniline-DNA adduct affects the structure, dynamics, and stability of the DNA double helix. acs.orgacs.org These simulations can provide insights into how the adduct is recognized and processed by DNA repair enzymes, or how it may lead to replication errors and mutations. Integrating these computational approaches will provide a deeper, atom-level understanding of the mechanisms underlying the genotoxicity of this compound.

Comparative Studies with Other Aromatic Amine Metabolites to Elucidate General Principles

To understand the broader principles of aromatic amine toxicity, it is essential to conduct comparative studies. The case of this compound and its isomer, N-Acetoxy-3,5-dimethylaniline, provides a clear example of how subtle changes in molecular structure can lead to different biological outcomes. As noted, the DNA adduct profiles of these two isomers are significantly different, which may translate to differences in their mutagenic potential and carcinogenic potency. acs.org

Future research should expand these comparisons to include a wider range of aromatic amine metabolites. This includes comparing single-ring amines (like the dimethylanilines) with multi-ring amines (such as those derived from 2-aminofluorene or 4-aminobiphenyl). It has been hypothesized that nitrenium ions from single-ring amines are more indiscriminate in their reactivity with DNA. acs.org Systematically testing this hypothesis across a diverse set of compounds will help to establish general principles that can be used to predict the genotoxic potential of other aromatic amines based on their chemical structure.

Table 2: Comparative DNA Adduct Profiles

CompoundKey DNA Adducts ObservedRelative Abundance of dG-C8 AdductReference
This compounddG, dA adductsLeast abundant acs.org
N-Acetoxy-3,5-dimethylanilinedG, dA, dC adductsMajor product acs.org

Integration of Multi-Omics Data for Systems-Level Understanding of Biochemical Fate

The ultimate biological effect of a chemical like this compound is the result of a complex interplay of metabolic activation, detoxification, DNA damage, cellular repair, and other stress responses. To capture this complexity, future research must move towards a systems-level understanding by integrating data from multiple "omics" platforms.

Multi-omics approaches, which combine genomics, transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles), can provide a holistic view of the cellular response to exposure. For instance, transcriptomic analysis could identify the upregulation of genes involved in DNA repair or oxidative stress pathways following exposure. Proteomics could reveal specific proteins that are adducted by the reactive metabolite, while metabolomics could uncover perturbations in key metabolic pathways. By integrating these datasets, researchers can construct comprehensive models of the biochemical fate and toxicological mechanisms of this compound, potentially identifying novel biomarkers of exposure and effect.

Q & A

Q. What are the optimal reaction conditions for synthesizing N-Acetoxy-2,6-dimethylaniline?

The synthesis of structurally related acetamides, such as N-(2,6-Dimethylphenyl)-2-methoxyacetamide, involves acylation of 2,6-dimethylaniline with an acyl chloride under controlled conditions. Key parameters include:

  • Temperature : Maintain below 20°C to prevent side reactions (e.g., over-acylation or decomposition) .
  • Solvent and Base : Use acetic acid as the solvent with sodium acetate to neutralize HCl generated during the reaction .
  • Purification : Column chromatography or recrystallization is recommended to isolate the product. Validate purity via HPLC or NMR (e.g., comparing spectral data to PubChem entries) .

Q. Which analytical techniques are suitable for characterizing this compound and its derivatives?

  • Chromatography : Reverse-phase HPLC with UV detection is effective for quantifying purity, as demonstrated for 2,6-dimethylaniline derivatives in bovine kidney samples (LOD: 0.1 ppm) .
  • Spectroscopy : 1^1H NMR (e.g., aromatic proton shifts at δ 6.7–7.2 ppm) and FT-IR (amide C=O stretch ~1650 cm1^{-1}) confirm structural integrity .
  • Mass Spectrometry : High-resolution LC-MS/MS (e.g., QTOF instruments) can identify metabolites and degradation products .

Advanced Research Questions

Q. How do reactive metabolites of this compound form, and what are their implications in toxicity studies?

Metabolic activation via cytochrome P450 enzymes (e.g., CYP2A6) can generate reactive intermediates such as:

  • N-Hydroxy-2,6-dimethylaniline : A precursor to nitroso derivatives (e.g., 2,6-dimethyl-4-nitrosobenzene), which form DNA adducts linked to carcinogenicity .
  • Iminoquinones : Oxidized metabolites (e.g., 3,5-dimethyl-4-iminoquinone) may induce oxidative stress in hepatic tissues . Methodological Note : Use in vitro microsomal assays with NADPH cofactors and trapping agents (e.g., glutathione) to isolate reactive species .

Q. What strategies resolve contradictions in species-specific metabolic pathways of 2,6-dimethylaniline derivatives?

Discrepancies between rodent and canine models arise from differences in CYP isoform expression:

  • Rodents : Pretreatment with 3-methylcholanthrene (CYP1A inducer) increases 4-hydroxy metabolite yields by 300%, whereas phenobarbital (CYP2B/3A inducer) has no effect .
  • Dogs : Major urinary metabolites include 4-hydroxy-2,6-dimethylaniline (70% excretion), with minor glycine conjugates . Recommendation : Cross-validate findings using human hepatocyte models or CRISPR-engineered cell lines expressing human CYPs .

Q. How can researchers mitigate challenges in detecting low-abundance metabolites of this compound?

  • Sample Preparation : Enzymatic hydrolysis (β-glucuronidase/sulfatase) releases conjugated metabolites from urine or plasma .
  • Sensitivity Enhancement : Derivatize metabolites with trimethylsilyl (TMS) groups for GC-MS analysis, improving detection limits to 1 ng/mL .
  • Data Validation : Compare retention times and fragmentation patterns to certified reference standards (e.g., Dr. Ehrenstorfer’s metabolite libraries) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.